3-Phenyl-2H-1,4-Benzothiazin-2-carbonsäure

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

Wirkmechanismus

Target of Action

Similar compounds have been studied for their inhibitory effects on mild steel corrosion .

Mode of Action

It’s structurally similar compound, ethyl 3-phenyl-2h-benzo[b][1,4]thiazine-2-carboxylate (e-pbtc), has been shown to act as an excellent and mixed-type inhibitor for mild steel corrosion in a sodium chloride medium . The E-PBTC molecules adsorb on the mild steel surface via Langmuir adsorption isotherm .

Result of Action

The structurally similar compound e-pbtc has been shown to create a defensive film on the mild steel surface, thereby inhibiting corrosion .

Action Environment

The performance of E-PBTC, a similar compound, has been found to be low temperature dependent and remains constant with immersion time . It also provides very good inhibition for mild steel corrosion in a very aggressive medium (3% NaCl) . These findings suggest that environmental factors can influence the action, efficacy, and stability of 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid.

Vorbereitungsmethoden

The synthesis of 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2-aminobenzenethiol with phenylacetic acid derivatives under acidic conditions to form the benzothiazine ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Analyse Chemischer Reaktionen

3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.

Vergleich Mit ähnlichen Verbindungen

3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid can be compared with other similar compounds, such as:

2H-1,4-Benzothiazin-3(4H)-one: This compound has a similar benzothiazine core but lacks the phenyl and carboxylic acid substituents, leading to different chemical properties and applications.

2H-Benzo[e]-[1,2,4]thiadiazine 1,1-dioxide: This compound contains a thiadiazine ring and exhibits different biological activities and chemical reactivity compared to 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid.

The uniqueness of 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biologische Aktivität

3-Phenyl-2H-1,4-benzothiazine-2-carboxylic acid (3-Ph-2H-BTCA) is a compound belonging to the benzothiazine family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, supported by recent research findings.

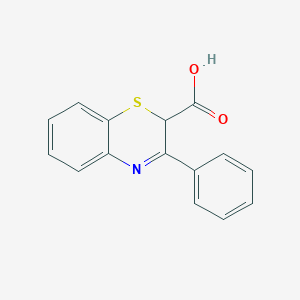

Chemical Structure and Properties

The structure of 3-Ph-2H-BTCA features a bicyclic system consisting of fused benzene and thiazine rings, with a carboxylic acid group attached at the C-2 position and a phenyl group at the C-3 position. This configuration influences the compound's solubility and reactivity, making it a versatile scaffold for further chemical modifications.

Antimicrobial Activity

Research indicates that derivatives of 3-Ph-2H-BTCA exhibit significant antimicrobial properties. For instance, certain derivatives have shown effectiveness against various bacterial strains and fungi. A study reported that some benzothiazine derivatives displayed minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Aspergillus niger and Candida albicans, highlighting their potential as antimicrobial agents .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-Ph-2H-BTCA Derivative | 10 | Aspergillus niger |

| 3-Ph-2H-BTCA Derivative | 15 | Candida albicans |

Anticancer Activity

The anticancer potential of 3-Ph-2H-BTCA has been explored in various studies. One study indicated that certain benzothiazine derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compounds demonstrated IC50 values ranging from 20 to 50 µM, suggesting moderate activity against these cancer types .

Anti-inflammatory Effects

In vitro studies have shown that 3-Ph-2H-BTCA can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases. A notable study demonstrated that treatment with this compound reduced inflammation in animal models of arthritis .

Neuroprotective Properties

Recent research has highlighted the neuroprotective effects of benzothiazine derivatives. Specifically, 3-Ph-2H-BTCA has been investigated for its ability to protect neuronal cells from oxidative stress-induced apoptosis. The compound was found to upregulate antioxidant enzymes and reduce markers of oxidative damage in neuronal cell cultures .

Case Studies and Research Findings

- Antimicrobial Efficacy : A series of derivatives were synthesized and tested for antimicrobial activity against clinical isolates. The results indicated that modifications to the phenyl group significantly enhanced antibacterial activity.

- Cytotoxicity Assessments : In a comparative study involving various benzothiazine derivatives, 3-Ph-2H-BTCA was among the top performers in inhibiting cancer cell proliferation.

- Inflammation Model : In a rat model of induced arthritis, administration of 3-Ph-2H-BTCA led to a significant reduction in joint swelling and pain scores compared to control groups.

Eigenschaften

IUPAC Name |

3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c17-15(18)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)19-14/h1-9,14H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFDWIFDEAHTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.